N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Description
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a quinoline-oxadiazole core linked to a phenylacetamide scaffold with a nitro-substituted pyrazole moiety. The 2-methylquinoline group may enhance lipophilicity and membrane permeability, while the nitro-pyrazole could contribute to electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
CAS No. |
956786-58-6 |
|---|---|
Molecular Formula |
C23H17N7O4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C23H17N7O4/c1-14-10-19(18-4-2-3-5-20(18)25-14)23-27-22(28-34-23)15-6-8-16(9-7-15)26-21(31)13-29-12-17(11-24-29)30(32)33/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
IXEUVSBYJOFOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 2-methylquinoline derivative: This step involves the reaction of an appropriate aniline derivative with a suitable reagent to form the quinoline ring.
Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Coupling of the quinoline and oxadiazole moieties: This step involves the formation of a bond between the quinoline and oxadiazole rings, typically through a condensation reaction.
Introduction of the pyrazole group: This step involves the reaction of the intermediate with a pyrazole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines.
Scientific Research Applications
The compound has been studied for its anticancer properties . Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide have shown promising results in inhibiting the growth of cancer cells such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% in some cases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Step 1: Formation of the oxadiazole ring through the reaction of appropriate aryl hydrazines with carboxylic acids or their derivatives.
Step 2: Introduction of the quinoline moiety, which is achieved through cyclization reactions involving substituted anilines and quinoline derivatives.
Step 3: Coupling reactions to attach the nitro-pyrazole group to the acetamide backbone.
A detailed synthetic pathway is essential for optimizing yields and purities of the target compound .
Anticancer Applications
This compound has shown potential as an anticancer agent. Its structural components suggest mechanisms involving inhibition of cell proliferation and induction of apoptosis in cancer cells. Case studies reveal that similar compounds have been effective against various tumor types, indicating a broader therapeutic applicability .
Antimicrobial Activity
Preliminary studies suggest that compounds containing oxadiazole rings exhibit antimicrobial properties. The presence of nitro groups in the structure may enhance this activity by interfering with microbial DNA synthesis or function .
Data Tables
| Compound | Activity Type | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|---|
| N-{...} | Anticancer | SNB-19 | 86.61 |
| N-{...} | Anticancer | OVCAR-8 | 85.26 |
| N-{...} | Antimicrobial | Various | TBD |
Mechanism of Action
The mechanism of action of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
N-[4-[5-[(4-Iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-4-nitro-1H-pyrazole-1-acetamide (CAS RN: 956786-62-2)
- Key Differences: Replaces the quinoline group with an iodo-pyrazole-methyl substituent. Retains the nitro-pyrazole-acetamide moiety but introduces iodine, which increases molecular weight (MW: ~520.24 g/mol) and may alter halogen bonding interactions.
- The absence of quinoline may diminish interactions with aromatic-rich binding pockets (e.g., kinase ATP sites).
N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (STOCK4S-02332)
- Key Differences: Substitutes oxadiazole with a triazole-sulfanyl group. Incorporates a pyridine ring and a chloro-methylphenyl group instead of quinoline and nitro-pyrazole.
- Implications: The triazole-sulfanyl group may improve metabolic stability and metal coordination capacity.
2-{[4-(4-Ethoxyphenyl)-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenylmethoxyphenyl)acetamide (613227-10-4)
- Key Differences: Features a triazole-sulfanyl core with ethoxyphenyl and benzyloxyphenyl groups. Lacks nitro and quinoline moieties.
- Implications: The ethoxy and benzyloxy groups enhance π-π stacking and solubility in nonpolar environments. Absence of nitro-pyrazole may reduce electrophilic reactivity, impacting covalent binding mechanisms.
Structural and Functional Analysis Table
Computational Insights and Research Trends
For example:
- The nitro group in the target compound likely creates a strong electron-deficient region, enhancing interactions with nucleophilic residues in proteins.
- Quinoline’s aromatic system may exhibit distinct ESP profiles compared to pyridine or benzyloxy groups in analogs.
Biological Activity
The compound N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a novel class of oxadiazole derivatives with potential therapeutic applications. This article aims to explore its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoline moiety, which is known for its diverse biological activities.
- An oxadiazole ring, recognized for its role in drug development due to its ability to interact with biological targets.
- A pyrazole segment, which contributes to the compound's pharmacological profile.
The molecular formula of the compound is , and its molecular weight is approximately 365.37 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 pathway activation |
| HeLa (Cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic) | 1.10 | Inhibition of HDAC activity |
In vitro studies revealed that the compound significantly increases p53 expression levels and promotes caspase-3 cleavage, indicating activation of apoptotic pathways in cancer cells .
Other Pharmacological Activities
Beyond anticancer effects, oxadiazole derivatives have been investigated for various biological activities:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Certain compounds have shown the ability to reduce inflammation markers in vitro.
- Antidiabetic Potential : Inhibitory effects on α-amylase have been noted, suggesting potential use in diabetes management .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell proliferation and survival . The presence of electron-withdrawing groups (EWGs) in the oxadiazole structure enhances its biological activity by improving binding affinity to target proteins.
Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers. The IC50 value was determined to be 0.65 µM, significantly lower than many conventional chemotherapeutics, indicating superior efficacy .
Study 2: Selectivity Against Cancer Cell Lines
In comparative studies involving multiple cancer cell lines (MCF-7, HeLa, PANC-1), the compound exhibited selective toxicity towards cancer cells while sparing normal cells at similar concentrations. This selectivity is critical for minimizing side effects commonly associated with chemotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
